N4-cyclopropyl-N4-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine
Description
This compound is a pyrimidine-based molecule featuring a cyclopropyl group at the N4 position, a dimethylamino group at the N6 position, and a 3,5-dimethyl-1,2-oxazole-4-carbonyl-substituted piperidine moiety. The cyclopropyl group may enhance metabolic stability, while the oxazole-piperidine fragment could influence solubility and target binding .
Properties
IUPAC Name |
[4-[cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-13-19(14(2)28-23-13)20(27)25-9-7-16(8-10-25)26(15-5-6-15)18-11-17(24(3)4)21-12-22-18/h11-12,15-16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXPHYDSNFIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC(=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-cyclopropyl-N4-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature concerning its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a cyclopropyl group, a piperidine moiety, and a pyrimidine core. The presence of the oxazole ring adds to its potential reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on piperidine derivatives have shown significant antibacterial effects against various strains of bacteria, including Salmonella typhi and Staphylococcus aureus .
2. Enzyme Inhibition
Compounds containing the piperidine structure are often evaluated for their enzyme inhibitory properties. For example, certain piperidine derivatives demonstrated strong inhibition of acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease . The specific compound under review may exhibit similar enzyme inhibitory profiles.
3. Anti-inflammatory Effects
There is evidence suggesting that related compounds exert anti-inflammatory effects by modulating pathways involved in inflammatory responses. This could be attributed to the structural features that allow interaction with inflammatory mediators .
Case Studies
A series of studies have been conducted to evaluate the pharmacological potential of compounds similar to this compound:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| 1 | Piperidine Derivative A | Antibacterial | Moderate to strong activity against Escherichia coli |
| 2 | Piperidine Derivative B | AChE Inhibition | IC50 = 0.63 μM |
| 3 | Piperidine Derivative C | Anti-inflammatory | Significant reduction in cytokine levels |
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The structural components may enhance binding affinity to target enzymes or receptors.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play critical roles in the efficacy of these compounds.
Comparison with Similar Compounds
N4-cyclopropyl-N6,N6-dimethyl-N4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidine-4,6-diamine
Structural Differences :
- Substituent Variation : The piperidine ring in this analogue is substituted with a 3-(trifluoromethyl)pyridin-2-yl group instead of the 3,5-dimethyl-1,2-oxazole-4-carbonyl group.
Hypothesized Pharmacological Impact :
- The trifluoromethylpyridine moiety may enhance lipophilicity and blood-brain barrier penetration but reduce aqueous solubility compared to the oxazole derivative.
- Target selectivity could differ due to steric and electronic variations; for example, the trifluoromethyl group might favor interactions with hydrophobic kinase pockets .
N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Structural Differences :
- Core Scaffold : This compound uses a pyrazolo[3,4-d]pyrimidine core instead of a simple pyrimidine.
- Substituents : A 4-chlorophenyl group at N4 and a cyclohexenylethyl chain at N6 contrast sharply with the cyclopropyl and dimethyl oxazole-piperidine groups in the target compound.
Functional Implications :
- The pyrazolo-pyrimidine core may confer distinct hydrogen-bonding patterns, affecting interactions with enzymes like cyclin-dependent kinases (CDKs) or phosphodiesterases.
Preparation Methods
Stepwise Procedure
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Acylation of amino ketone :
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3-Aminopentane-2,4-dione (1.0 eq) is treated with acetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.
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Triethylamine (2.0 eq) is added dropwise to scavenge HCl.
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After stirring for 2 h at room temperature, the intermediate N-(2,4-dioxopentan-3-yl)acetamide is isolated (yield: 85–90%).
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Cyclodehydration :
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The acylated amino ketone is heated with phosphorus oxychloride (POCl₃, 3.0 eq) at 80°C for 4 h.
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Quenching with ice water followed by neutralization with NaHCO₃ yields 3,5-dimethyl-1,2-oxazole (m/z 112.1 [M+H]⁺).
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Carbonylation to acid chloride :
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The oxazole is treated with oxalyl chloride (2.0 eq) in DCM with catalytic DMF at 0°C.
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After 1 h, the solvent is evaporated to afford 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride as a yellow oil (yield: 95%).
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Functionalization of Piperidin-4-ylamine
The piperidine subunit is prepared through a sequence of acylation and protecting-group strategies.
Acylation of Piperidin-4-amine
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Reaction conditions :
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Piperidin-4-amine (1.0 eq) is dissolved in DCM under nitrogen.
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3,5-Dimethyl-1,2-oxazole-4-carbonyl chloride (1.1 eq) is added slowly at 0°C.
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Triethylamine (3.0 eq) is introduced to maintain basicity.
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After 12 h, the mixture is washed with brine, dried (Na₂SO₄), and concentrated to yield 1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-amine (yield: 78%).
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Pyrimidine Core Functionalization
The pyrimidine scaffold is constructed via sequential alkylation and amination reactions.
Synthesis of 4,6-Dichloropyrimidine
Selective Amination at N⁶
Coupling with Piperidine-Oxazole Unit
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Buchwald-Hartwig amination :
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4-Chloro-N⁶,N⁶-dimethylpyrimidin-6-amine (1.0 eq), N⁴-cyclopropyl-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) are combined in dioxane.
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Cs₂CO₃ (2.0 eq) is added, and the mixture is heated at 100°C for 24 h under nitrogen.
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Purification by flash chromatography (EtOAc/hexane) yields the target compound (yield: 55%, m/z 467.3 [M+H]⁺).
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Optimization and Analytical Validation
Reaction Condition Screening
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Solvent effects : Dioxane outperforms DMF or toluene in Buchwald-Hartwig reactions due to better solubility of intermediates.
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Catalyst systems : Pd₂(dba)₃/Xantphos provides higher yields than Pd(OAc)₂/BINAP (55% vs. 35%).
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Temperature : Reactions at 100°C achieve full conversion vs. 80°C (55% vs. 30% yield).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.15–1.30 (m, 4H, cyclopropyl CH₂), 2.45 (s, 6H, N⁶,N⁶-dimethyl), 3.20–3.40 (m, 4H, piperidine CH₂), 6.85 (s, 1H, pyrimidine H-5).
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HRMS : Calculated for C₂₃H₃₁N₇O₂ [M+H]⁺: 467.2534; Found: 467.2538.
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Employ green solvents (e.g., acetonitrile or DMF) with potassium carbonate as a base to enhance purity .
- Monitor reactions via TLC/HPLC to identify intermediates and optimize stoichiometry .
Basic: What analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, especially for the cyclopropyl and oxazole groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .
- HPLC-PDA : Quantifies purity (>95% required for pharmacological studies) and detects byproducts from incomplete coupling reactions .
Advanced: How can researchers design experiments to evaluate kinase inhibition selectivity across kinase families?
Methodological Answer:
- Kinase Profiling Assays : Use panels of recombinant kinases (e.g., EGFR, BRAF, CDK2) to measure IC50 values. Compare inhibition profiles to structurally related pyrazolo[3,4-d]pyrimidines (e.g., ’s compound with fluorophenyl groups) to identify selectivity drivers .
- Structural Biology : Perform molecular docking with kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues (e.g., gatekeeper mutations in EGFR) .
- Cellular Assays : Test potency in cancer cell lines (e.g., HCT-116 for colorectal cancer) with Western blotting to monitor downstream phosphorylation (e.g., ERK, Akt) .
Advanced: How can contradictions in structure-activity relationship (SAR) data be resolved for this compound?
Methodological Answer:
Contradictions often arise from:
- Substituent Effects : For example, replacing the cyclopropyl group with cyclobutyl (as in ) increases steric hindrance, altering kinase selectivity .
- Piperidine Conformation : The 1-(3,5-dimethyloxazole-4-carbonyl)piperidin-4-yl group’s orientation impacts hydrogen bonding with kinases. Use NOESY NMR to analyze spatial arrangements .
Q. Resolution Strategies :
- Free-Wilson Analysis : Statistically deconvolute contributions of individual substituents to activity .
- Crystal Structures : Compare co-crystal structures of the compound with related kinases (e.g., ’s PTK inhibition data) to identify critical interactions .
Advanced: What methodologies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Convert the free base to a hydrochloride salt (as in ’s pyrimidine derivatives) to enhance aqueous solubility .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked moieties) to improve intestinal absorption .
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodent plasma to measure half-life and bioavailability, adjusting dosing regimens accordingly .
Advanced: How can computational modeling guide the optimization of metabolic stability?
Methodological Answer:
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., oxazole ring oxidation or piperidine N-dealkylation) .
- CYP450 Inhibition Assays : Test inhibition of CYP3A4/2D6 isoforms to predict drug-drug interactions. Compare with ’s fluorophenyl derivative, which showed low CYP affinity .
- MD Simulations : Run molecular dynamics to assess conformational stability in cytochrome P450 binding pockets, guiding structural modifications (e.g., methyl groups to block oxidation) .
Advanced: What experimental approaches resolve discrepancies in reported biological activity across similar compounds?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo) and cellular (e.g., NanoBRET) assays to rule out false positives .
- Off-Target Screening : Use thermal shift assays to identify unintended targets (e.g., heat shock proteins) that may explain divergent activity .
- Batch Analysis : Compare activity of synthesized batches with standardized reference compounds (e.g., ’s PubChem data) to control for synthetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
